2-(1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

This unsubstituted 1H-indole-1-acetamide (MW 296.39, <300 Da fragment) is the minimal pharmacophoric element of the Eli Lilly sPLA2 inhibitor patent class. Its clean indole core enables systematic SAR exploration without deprotection steps, unlike pre-substituted analogs. Use it as a baseline reference compound to quantify substituent contributions to target engagement. A publicly deposited DFT-optimized geometry (ioChem-BD) accelerates docking and FEP studies by 1–2 days.

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
CAS No. 678542-67-1
Cat. No. B3278480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
CAS678542-67-1
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)NC(=O)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C17H16N2OS/c1-21-15-7-4-6-14(11-15)18-17(20)12-19-10-9-13-5-2-3-8-16(13)19/h2-11H,12H2,1H3,(H,18,20)
InChIKeyLXOWLEBWBIKHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide (CAS 678542-67-1): Structural Identity and Class Context for Research Procurement


2-(1H-Indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide (CAS 678542-67-1) is a synthetic indole-1-acetamide derivative with molecular formula C17H16N2OS and molecular weight 296.39 g/mol . The compound features an unsubstituted indole ring N-linked via an acetamide bridge to a 3-(methylsulfanyl)phenyl moiety. It belongs to the broader class of 1H-indole-1-acetamides, a scaffold disclosed in patent literature as inhibitors of secretory phospholipase A2 (sPLA2) for inflammatory conditions [1]. The compound carries no substituents on the indole core, distinguishing it structurally from numerous halogenated, methoxylated, or acylaminated analogs available in screening libraries. No bioactivity data are registered for this compound in ChEMBL or PubChem BioAssay as of the search date [2].

Why Indole-1-Acetamide Analogs of 2-(1H-Indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide Cannot Be Interchanged Without Evidence


Indole-1-acetamide analogs bearing different indole-ring substituents (e.g., 5-bromo, 4-methoxy, 4-acetylamino, 3-acetyl) differ substantially in molecular weight, lipophilicity, hydrogen-bonding capacity, and steric bulk . The patent literature on 1H-indole-1-acetamides as sPLA2 inhibitors demonstrates that indole-ring substitution patterns critically modulate enzyme inhibitory potency, with SAR trends showing that even small substituent changes can shift IC50 values by orders of magnitude [1]. A QSAR study on structurally related indoloacetamides as isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitors confirmed that the characteristics of the indole substituent are the dominant determinants of biological activity [2]. Consequently, substituting an unsubstituted indole core with a halogenated or acylated analog without confirmatory head-to-head data risks invalidating structure-activity inferences and wasting screening resources.

Quantitative Differentiation Evidence for 2-(1H-Indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide vs. Closest Analogs


Molecular Weight Differentiation: Unsubstituted Indole Core vs. 5-Bromo Analog Reduces Mass by 78.9 Da

The target compound (MW 296.39 g/mol) is 78.9 Da lighter than its 5-bromo-substituted analog 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide (MW 375.29 g/mol) . This mass difference places the target compound well within the optimal range for fragment-based screening (MW <300 Da) and significantly below the mean MW of oral drugs (~350 Da), whereas the 5-bromo analog exceeds typical fragment thresholds. The 4-methoxy analog (MW 326.42 g/mol) carries an additional 30.0 Da, and the 4-acetylamino analog (MW 353.44 g/mol) adds 57.1 Da relative to the target . No peer-reviewed head-to-head bioactivity comparison was identified for these compounds.

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Hydrogen-Bond Acceptor Count: Target Compound Has Fewer H-Bond Acceptors than 4-Methoxy and 4-Acetylamino Analogs

The target compound possesses 3 hydrogen-bond acceptor atoms (amide carbonyl O, indole N, sulfide S) and 1 hydrogen-bond donor (amide NH), for a total H-bond count of 4 . The 4-methoxy analog adds a methoxy oxygen, increasing H-bond acceptors to 4 (total 5), while the 4-acetylamino analog contributes an additional amide carbonyl, bringing H-bond acceptors to 5 (total 6) . Computationally estimated topological polar surface area (tPSA) for the target is approximately 34 Ų, compared with ~43 Ų for the 4-methoxy analog and ~63 Ų for the 4-acetylamino analog [1]. Lower H-bond count and tPSA are associated with improved passive membrane permeability, though no experimental permeability data were identified for these specific compounds.

Physicochemical Profiling Permeability Prediction Drug Design

Absence of Indole Substitution Preserves Synthetic Tractability: One Fewer Synthetic Step vs. 5-Bromo and 3-Acetyl Analogs

The target compound's unsubstituted indole core eliminates the need for pre-functionalization or post-coupling deprotection steps required by substituted analogs. The 5-bromo analog requires either bromination of the indole before N-alkylation or use of a pre-brominated indole starting material, adding at minimum one synthetic step and associated purification . Similarly, the 3-acetyl analog requires Friedel-Crafts acylation or Vilsmeier-Haack formylation/oxidation sequences at the indole 3-position [1]. The patent literature for 1H-indole-1-acetamide synthesis describes direct N-alkylation of unsubstituted indole with chloroacetamide derivatives as the foundational synthetic route [2]. The target compound is commercially available at ≥95% purity (Catalog CM814192) from at least one supplier, whereas several substituted analogs are available only at lower purities or through custom synthesis .

Synthetic Chemistry Library Synthesis Building Block Selection

Lipophilicity (Estimated logP ~3.5): Target Compound Occupies Intermediate Lipophilicity Range Among Close Analogs

The estimated logP of the target compound is approximately 3.5 (ALOGPS/cLogP consensus), based on computational prediction methods validated on indole-acetamide chemotypes [1]. This places it at an intermediate lipophilicity between the more polar 4-acetylamino analog (estimated logP ~2.6) and the more lipophilic 5-bromo analog (estimated logP ~4.2) [1]. The target's logP falls within the optimal range of 1-3.5 for oral drug-likeness as defined by Lipinski's Rule of Five guidance [2]. The indole QSAR study by Leow et al. (2007) established that excessive lipophilicity at the indole substituent position is detrimental to ICMT inhibitory activity, and that lipophilicity must be balanced against steric parameters [3]. While the target compound was not explicitly included in that QSAR dataset, the model's conclusions support the rationale that the target's intermediate, unsubstituted-indole lipophilicity profile avoids the activity-penalizing extremes of highly lipophilic analogs.

Lipophilicity Optimization ADME Prediction Compound Triage

Computational Chemistry Reference Data Availability: DFT-Optimized Geometry Deposited for This Exact Compound

A density functional theory (DFT) optimized geometry for the target compound has been deposited in the ioChem-BD open-access computational chemistry repository under DOI 10.19061/iochem-bd-6-437, within the 'indole_arylacetamide' collection by Fernandez et al. (2025, University of California, Davis) [1]. This dataset includes Gaussian input/output files for compound '17a', providing validated atomic coordinates, electronic energies, and vibrational frequency data that can be directly used for docking grid generation, pharmacophore model refinement, or molecular dynamics parameterization [1]. In contrast, no equivalent DFT-optimized geometry datasets were identified for the 5-bromo, 4-methoxy, 4-acetylamino, or 3-acetyl analogs in public repositories [2]. The availability of pre-computed, peer-accessible quantum mechanical data eliminates the need for users to perform initial geometry optimization, saving an estimated 4-24 hours of DFT computation time per study dependent on hardware and functional choice.

Computational Chemistry Docking Studies Structure-Based Design

Recommended Research Scenarios for 2-(1H-Indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide Based on Quantified Differentiation


Fragment-Based Screening Libraries Requiring Low-MW Indole Scaffolds with Synthetic Elaboration Potential

At MW 296.39 g/mol, the target compound satisfies the <300 Da threshold preferred for fragment-based drug discovery [1]. Its unsubstituted indole core provides a clean scaffold with multiple vectors for synthetic elaboration (indole C-2, C-3, C-5, and C-6 positions), enabling systematic SAR exploration without the need for deprotection or functional group interconversion steps . This contrasts with pre-substituted analogs (5-bromo, 4-methoxy, 4-acetylamino) that restrict or bias the accessible chemical space of derivative libraries. Researchers building fragment collections for NMR-based or SPR-based screening against novel protein targets should prioritize this compound over heavier, pre-functionalized analogs when scaffold versatility is paramount.

Structure-Based Drug Design Workflows Leveraging Pre-Computed DFT Geometries

The availability of a publicly deposited DFT-optimized geometry (ioChem-BD DOI: 10.19061/iochem-bd-6-437, item '17a') enables immediate deployment of this compound in docking, molecular dynamics, and quantum mechanical/molecular mechanical (QM/MM) studies without the computational overhead of initial geometry optimization [2]. Computational chemistry groups performing virtual screening or binding mode prediction for indole-binding targets (e.g., sPLA2, kinases, or bromodomains) can use these validated coordinates as input for ensemble docking or free-energy perturbation calculations, accelerating hit identification timelines by an estimated 1-2 days of computation time per study relative to un-optimized analog geometries.

sPLA2 Inhibitor Lead Identification Using the 1H-Indole-1-Acetamide Pharmacophore

The 1H-indole-1-acetamide scaffold is disclosed in Eli Lilly patents (EP0772592B1 / US5641800) as a core pharmacophore for inhibition of human non-pancreatic secretory phospholipase A2 (hnps-PLA2), a validated target for inflammatory conditions including septic shock, pancreatitis, and rheumatoid arthritis [3]. The target compound, bearing the foundational unsubstituted indole core, represents the minimal pharmacophoric element of this patent class—making it an appropriate starting point for scaffold-hopping, bioisostere replacement, or fragment-growing campaigns aimed at identifying novel IP-position sPLA2 inhibitors. Its intermediate lipophilicity (estimated logP ~3.5) and moderate tPSA (~34 Ų) place it within property ranges associated with cell-permeable sPLA2 inhibitors, supporting its use in cell-based arachidonic acid release assays.

Negative Control or Baseline Compound for SAR Studies of Substituted Indole-1-Acetamide Series

Given that the target compound lacks the potency-enhancing indole substituents present in lead-optimized analogs (e.g., 4-oxyacetic acid or 3-glyoxamide groups found in clinical candidate LY315920/varespladib analogs), its expected lower potency against sPLA2 makes it a structurally appropriate negative control or baseline reference compound for SAR studies [3]. In any screening campaign where substituted indole-1-acetamides show activity, inclusion of this unsubstituted parent compound allows quantification of the contribution of each substituent to target engagement, enabling rigorous structure-activity relationship interpretation that is impossible without an appropriate baseline comparator.

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.